
5-(Aminomethyl)-3-ethyloctanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-ethyloctanehydrochloride is an organic compound characterized by the presence of an aminomethyl group attached to a long carbon chain. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-ethyloctanehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethyloctane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 3-ethyloctane, formaldehyde, ammonia, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-ethyloctanehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Aminomethyl)-3-ethyloctanehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology
In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing compounds that interact with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism by which 5-(Aminomethyl)-3-ethyloctanehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Aminomethyl)-3-ethylhexanehydrochloride
- 5-(Aminomethyl)-3-ethylheptanehydrochloride
- 5-(Aminomethyl)-3-ethylnonanehydrochloride
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-3-ethyloctanehydrochloride has a unique balance of hydrophobic and hydrophilic properties due to its specific carbon chain length and aminomethyl group. This balance can influence its solubility, reactivity, and interaction with biological systems, making it particularly useful in diverse applications.
Propriétés
Formule moléculaire |
C11H26ClN |
|---|---|
Poids moléculaire |
207.78 g/mol |
Nom IUPAC |
4-ethyl-2-propylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-4-7-11(9-12)8-10(5-2)6-3;/h10-11H,4-9,12H2,1-3H3;1H |
Clé InChI |
ZKOLYOQYCRIHRS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(CC)CC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


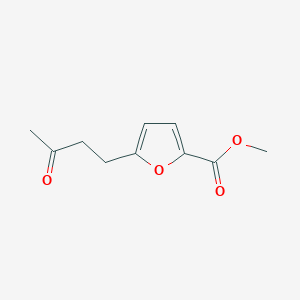

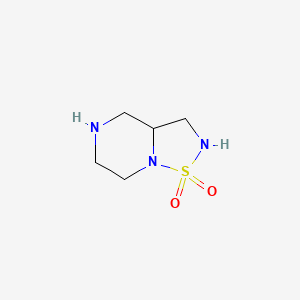
![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



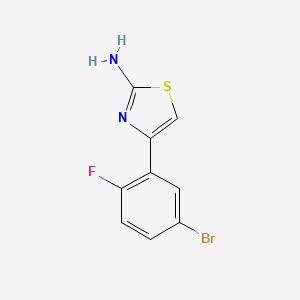
![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)

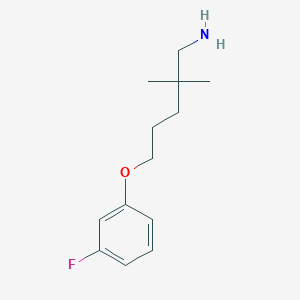
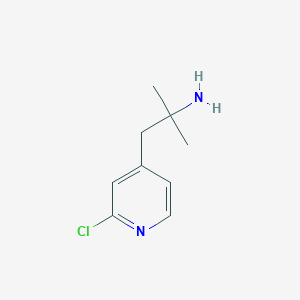
![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)

